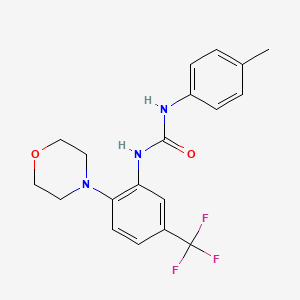

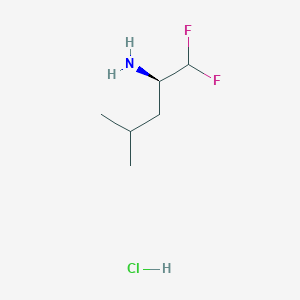

![molecular formula C15H20N4O3 B2886246 3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941999-38-8](/img/structure/B2886246.png)

3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purines are heterocyclic aromatic organic compounds, which consist of a pyrimidine ring fused to an imidazole ring . They are key components of many biological molecules, including DNA and RNA, and play crucial roles in cellular energy systems and signal transduction .

Molecular Structure Analysis

As a purine derivative, “3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would have a structure based on the purine skeleton, which consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The “3-hexyl-1,7-dimethyl” part of the name suggests that there are hexyl and methyl groups attached to the purine ring, but without more specific information or a structural diagram, it’s difficult to provide a detailed analysis of the molecular structure.

Chemical Reactions Analysis

The chemical reactions involving “3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would depend on its exact structure and the conditions under which the reactions are carried out. Purine derivatives can participate in a variety of chemical reactions, including those involving their amino and keto groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would depend on its exact structure. Purines are generally water-soluble and can form hydrogen bonds with water and other molecules .

Applications De Recherche Scientifique

Anticancer Research

This compound, due to its purine scaffold, may have applications in anticancer research. Purine analogues are known to inhibit enzymes involved in DNA synthesis, making them potential candidates for cancer treatment. They can act as substrates or inhibitors for enzymes like adenosine deaminase and guanase, which are crucial in purine metabolism .

Antiviral and Antibacterial Agents

The purine core of the compound is also significant in the development of antiviral and antibacterial agents. Purine derivatives have been used extensively as antiviral agents, particularly against herpes or AIDS. Their mechanism involves the inhibition of viral DNA polymerase, thereby preventing viral replication .

Anti-inflammatory Applications

Compounds with a pyrimidine or purine base, like our compound of interest, have shown potent anti-inflammatory properties. They can be used to study the inflammatory pathways and develop new anti-inflammatory drugs .

Pharmacological Studies

In pharmacology, this compound could be used to study the interaction with various biological targets. It could serve as a lead compound for the synthesis of drugs with improved pharmacokinetic and pharmacodynamic properties .

Organic Synthesis

In the field of organic synthesis, such a compound could be used as a precursor or intermediate for the synthesis of more complex molecules. Its purine base is a versatile building block for constructing various heterocyclic compounds .

Biochemical Research

Biochemically, it could be important in studying nucleic acid interactions and metabolism, as purines are fundamental components of DNA and RNA. It may also be used in enzyme studies, given its structural similarity to naturally occurring purines .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography and spectrometry to identify or quantify biological molecules, especially in complex mixtures .

Medicinal Chemistry

Finally, in medicinal chemistry, this compound’s derivatives could be explored for their therapeutic potential. The modification of its structure could lead to the discovery of new drugs with specific biological activities .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-hexyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-4-5-6-7-8-18-13(20)11-12(17(3)15(18)21)16-14-19(11)9-10(2)22-14/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXJUYVMKWPRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

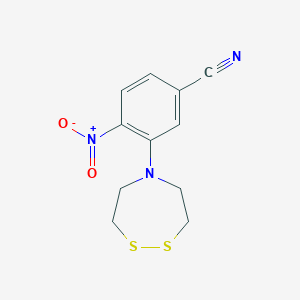

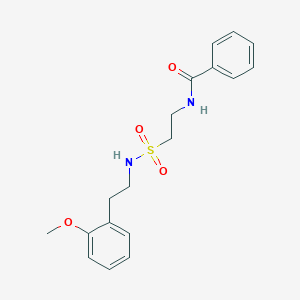

![6-[2-(3,4-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2886164.png)

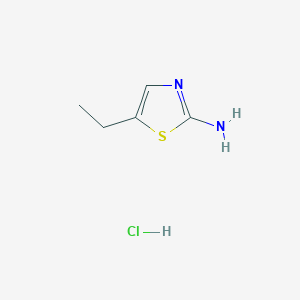

![2-{[3-cyano-4-(furan-2-yl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2886166.png)

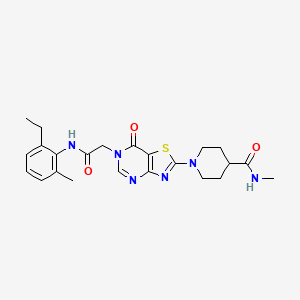

![N-[1-[1-(2-Chloropropanoyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2886169.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone](/img/structure/B2886170.png)

![N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2886171.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2886178.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2886184.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B2886185.png)